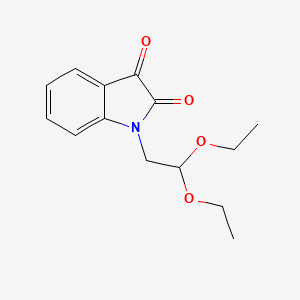

1-(2,2-Diethoxyethyl)isatin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H17NO4 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

1-(2,2-diethoxyethyl)indole-2,3-dione |

InChI |

InChI=1S/C14H17NO4/c1-3-18-12(19-4-2)9-15-11-8-6-5-7-10(11)13(16)14(15)17/h5-8,12H,3-4,9H2,1-2H3 |

InChI Key |

IXJJQRSMYADMNY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CN1C2=CC=CC=C2C(=O)C1=O)OCC |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 1 2,2 Diethoxyethyl Isatin and Its N Substituted Precursors

Exploration of N-Alkylation Strategies for Introducing the 2,2-Diethoxyethyl Moiety on the Isatin (B1672199) Nitrogen

The foundational approach for the synthesis of 1-(2,2-diethoxyethyl)isatin involves the N-alkylation of the isatin scaffold. This transformation can be accomplished through both direct and indirect pathways.

Direct N-Alkylation Approaches Utilizing Haloacetal Derivatives

The most straightforward and widely employed method for the synthesis of this compound is the direct N-alkylation of isatin with a suitable haloacetal derivative, typically 2-bromo-1,1-diethoxyethane. This reaction is generally carried out by first deprotonating the acidic N-H of the isatin ring with a base to form the corresponding anion, which then acts as a nucleophile, attacking the electrophilic carbon of the haloacetal. nih.gov

A variety of bases and solvent systems have been successfully utilized for this transformation. Common bases include alkali metal carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), which are favored for their moderate reactivity and ease of handling. nih.gov The choice of solvent is crucial for the reaction's success, with polar aprotic solvents like N,N-dimethylformamide (DMF) being preferred as they effectively solvate the cation of the base and promote the nucleophilicity of the isatin anion. nih.gov

The reaction conditions can be optimized to achieve high yields of the desired product. Conventional heating is often employed, though modern techniques such as microwave irradiation have been shown to significantly reduce reaction times and improve yields, offering a more efficient and environmentally friendly alternative. nih.govresearchgate.net

| Base | Solvent | Reaction Conditions | Typical Yield |

|---|---|---|---|

| K₂CO₃ | DMF | Conventional Heating (e.g., 80-100 °C) | Good to Excellent |

| Cs₂CO₃ | DMF | Room Temperature or Mild Heating | Excellent |

| K₂CO₃ | DMF | Microwave Irradiation | Excellent |

Indirect Synthetic Pathways Involving N-Functionalized Isatin Precursors

While direct N-alkylation is the most common route, indirect methods can also be envisioned, particularly for the synthesis of more complex derivatives. These pathways would involve the initial preparation of an N-functionalized isatin that can be subsequently converted to the 1-(2,2-diethoxyethyl) derivative. For instance, an isatin bearing a different N-substituent that can be cleaved and replaced, or an N-protected isatin, could serve as a precursor. However, for the specific synthesis of this compound, direct alkylation remains the more practical and efficient approach.

Stereoselective Synthesis of this compound Derivatives

The isatin scaffold, including its N-substituted derivatives like this compound, is a valuable precursor for the synthesis of chiral molecules, particularly those with a stereocenter at the C3 position. Stereoselective methodologies are crucial for accessing enantiomerically pure compounds with potential biological applications.

Asymmetric Alkylation Techniques for Chiral Induction at C3 (e.g., of Oxindole (B195798) Enolates)

One of the prominent strategies for introducing chirality at the C3 position of the isatin core involves the asymmetric alkylation of the corresponding oxindole enolate. This approach requires the initial reduction of the C2-carbonyl of this compound to form the corresponding oxindole. The resulting 1-(2,2-diethoxyethyl)oxindole can then be deprotonated to generate a prochiral enolate.

The enantioselective alkylation of this enolate can be achieved using chiral auxiliaries or chiral phase-transfer catalysts. The chiral auxiliary, temporarily attached to the molecule, directs the approach of the electrophile to one face of the enolate, leading to the preferential formation of one enantiomer. After the alkylation step, the auxiliary can be cleaved to yield the desired chiral 3-substituted-1-(2,2-diethoxyethyl)oxindole.

Organocatalytic Methodologies for Enantioselective Transformations (e.g., Decarboxylative Mannich-Type Reactions)

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering metal-free and often milder reaction conditions. Various organocatalytic transformations can be applied to this compound and its derivatives to introduce chirality.

For instance, the C3-carbonyl group of this compound can be activated by a chiral organocatalyst, such as a derivative of proline or a cinchona alkaloid, to participate in enantioselective reactions. One such example is the decarboxylative Mannich-type reaction. In this type of reaction, an imine derived from this compound could react with a malonic acid half-thioester in the presence of a chiral catalyst to yield a chiral 3-amino-oxindole derivative with high enantioselectivity. beilstein-journals.org

Another relevant organocatalytic approach is the asymmetric aza-Michael reaction. aalto.fi In this case, the isatin nitrogen of a precursor could be activated to add to an α,β-unsaturated carbonyl compound in an enantioselective manner, although this is less direct for functionalizing the C3 position of a pre-formed this compound. More directly, the C3-carbonyl of this compound can undergo enantioselective aldol (B89426) or Friedel-Crafts reactions in the presence of a suitable organocatalyst. researchgate.net

| Reaction Type | Typical Catalyst | Key Transformation |

|---|---|---|

| Asymmetric Aldol Reaction | Chiral Prolinamides | Enantioselective formation of 3-hydroxy-3-substituted oxindoles |

| Asymmetric Friedel-Crafts Alkylation | Chiral Phosphoric Acids | Enantioselective introduction of an aryl group at C3 |

| Asymmetric Biginelli-like Reaction | BINOL-derived Phosphoric Acids | Formation of chiral spiro[indoline-pyrimidine]-diones nih.gov |

Development of Novel and Environmentally Benign Synthetic Routes for this compound

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methodologies in organic chemistry. For the synthesis of this compound, this translates to the use of greener solvents, catalyst-free conditions, or energy-efficient techniques.

The aforementioned microwave-assisted N-alkylation is a prime example of a greener approach, as it often leads to shorter reaction times, reduced energy consumption, and sometimes allows for the use of less solvent compared to conventional heating methods. nih.govresearchgate.net

Furthermore, the development of solvent-free reaction conditions for the N-alkylation of isatins represents a significant advancement in green chemistry. tandfonline.com For instance, the reaction of isatin with an alkyl halide can be carried out in the presence of a solid-supported base like potassium fluoride (B91410) on alumina, obviating the need for a solvent. researchgate.net While not specifically reported for 2-bromo-1,1-diethoxyethane, this methodology could likely be adapted for the synthesis of this compound.

Another environmentally benign strategy involves the oxidation of the corresponding N-substituted indole (B1671886). If 1-(2,2-diethoxyethyl)indole were readily available, its oxidation could provide a direct route to the desired isatin. Modern oxidation methods often utilize green oxidants like molecular oxygen in the presence of a photosensitizer, which is a significantly more sustainable approach compared to traditional heavy metal-based oxidants. nih.gov

Elucidating the Chemical Transformations and Reactivity Profiles of 1 2,2 Diethoxyethyl Isatin

Reactivity at the Isatin (B1672199) Ring System of 1-(2,2-Diethoxyethyl)isatin

The isatin core, characterized by a ketone (C3) and a γ-lactam (C2) moiety, is the primary site of reactivity. beilstein-journals.orgdergipark.org.tr The presence of the N-(2,2-diethoxyethyl) substituent influences the steric and electronic properties of the ring system but does not fundamentally alter its characteristic reaction pathways.

Nucleophilic Additions to the C2 and C3 Carbonyl Groups

The isatin ring possesses two electrophilic carbonyl carbons at the C2 and C3 positions. The C3 ketone is significantly more reactive towards nucleophiles than the C2 amide carbonyl. irapa.org This chemoselectivity allows for a wide range of nucleophilic addition reactions to occur preferentially at the C3 position. beilstein-journals.org

Strong nucleophiles, such as Grignard reagents (R-MgBr) and organolithium compounds, readily attack the C3 carbonyl to form tertiary alcohols after an acidic workup. leah4sci.commasterorganicchemistry.com This reaction is a fundamental method for introducing new carbon-carbon bonds at the C3 position, leading to the synthesis of 3-substituted-3-hydroxy-2-oxindoles. researchgate.net The general mechanism involves the nucleophilic attack on the sp2-hybridized carbonyl carbon, resulting in a tetrahedral sp3-hybridized alkoxide intermediate, which is subsequently protonated. masterorganicchemistry.com

Weaker nucleophiles also participate in additions to the C3 carbonyl. For instance, the addition of cyanide ions (from sources like KCN or TMSCN) yields cyanohydrin intermediates, which are versatile precursors for further synthetic transformations. Similarly, ynamides have been shown to add to N-protected isatins in the presence of a suitable catalyst. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions at the C3-Carbonyl of N-Substituted Isatins

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Organometallic | Methylmagnesium bromide (CH₃MgBr) | 3-Hydroxy-3-methyl-2-oxindole derivative | leah4sci.com |

| Cyanide | Trimethylsilyl cyanide (TMSCN) | 3-Hydroxy-3-cyano-2-oxindole derivative | masterorganicchemistry.com |

| Alkyne | Terminal Ynamides | 3-(Aminoethynyl)-3-hydroxy-2-oxindole derivative | nih.gov |

Functionalization Reactions Involving the Indole (B1671886) Nitrogen (Post-Alkylation)

The indole nitrogen in this compound is already alkylated, making it a tertiary amine integrated within a lactam structure. Consequently, it is no longer nucleophilic and cannot undergo typical N-alkylation or N-acylation reactions that are common for unsubstituted isatin. rsc.orgresearchgate.net Further reactions directly involving this nitrogen atom are limited and generally require harsh conditions that may lead to the cleavage of the N-C bond, a transformation more relevant to the chemistry of the acetal (B89532) group (see section 3.2).

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene portion of the isatin ring can undergo electrophilic aromatic substitution (SEAr). wikipedia.org The isatin core itself is considered a deactivating system due to the electron-withdrawing nature of the two carbonyl groups. This deactivation directs incoming electrophiles primarily to the C5 and C7 positions, which are para and ortho, respectively, to the electron-donating nitrogen atom, but meta to the deactivating carbonyl groups. researchgate.net

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For example, nitration of isatin using mixed nitric and sulfuric acid typically yields 5-nitroisatin. semanticscholar.orgwikipedia.org It is expected that this compound would follow a similar substitution pattern, yielding predominantly the 5- and/or 7-substituted derivatives depending on the specific reaction conditions and the steric influence of the N-substituent. nih.gov

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Isatins

| Reaction | Reagents | Major Product Position(s) | Reference |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | C5 | semanticscholar.org |

| Halogenation | Br₂ / FeBr₃ | C5 | wikipedia.org |

| Sulfonation | Fuming H₂SO₄ | C5 | wikipedia.org |

Ring Expansion Reactions of the Isatin Core

The strained five-membered lactam ring of isatin is susceptible to ring expansion reactions, providing synthetic routes to valuable six-membered heterocyclic systems like quinolines and quinolones. irapa.orgresearchgate.netresearchgate.net These transformations often proceed by reacting the C3 carbonyl with carbon-inserting reagents.

A classic example is the reaction with diazomethane (B1218177) or its derivatives, such as ethyl diazoacetate. doi.org The reaction can be catalyzed by Lewis acids or dirhodium(II) complexes and typically involves the initial nucleophilic addition of the diazo compound to the C3 carbonyl, followed by nitrogen extrusion and a 1,2-aryl or 1,2-carbonyl migration to form the expanded ring. lookchem.com Another strategy involves the Pfitzinger-type reaction, where isatins react with β-keto esters or enaminones under acidic or Lewis acidic conditions to construct quinoline-4-carboxylate (B1235159) derivatives. researchgate.net The reaction of isatins with in situ generated α-aryldiazomethanes also provides direct access to viridicatin (B94306) alkaloids through a regioselective ring expansion. organic-chemistry.org

Aldol (B89426) Condensation Chemistry at the Isatin Moiety

The C3 carbonyl group of this compound possesses adjacent α-protons on the C4 of the benzene ring, but these are not readily abstracted. Instead, the reactivity is dominated by the C3-keto group acting as an electrophile in condensation reactions with compounds containing active methylene (B1212753) groups. nih.govirapa.org This is a form of the Knoevenagel condensation. wikipedia.org

In the presence of a base (like piperidine (B6355638) or an alkoxide), active methylene compounds such as malononitrile (B47326), ethyl cyanoacetate, or various ketones will condense with the C3 carbonyl. researchgate.neteurjchem.comresearchgate.net The reaction proceeds via a nucleophilic addition to the carbonyl, followed by dehydration to yield a C3-ylidene derivative (an exocyclic double bond at the C3 position). wikipedia.org Catalyst-free versions of this aldol condensation have also been developed. rsc.org These reactions are crucial for synthesizing a wide array of functionalized oxindole (B195798) derivatives. wright.edu

Table 3: Knoevenagel Condensation of N-Substituted Isatins

| Active Methylene Compound | Base/Catalyst | Product Type | Reference |

|---|---|---|---|

| Malononitrile | Piperidine or I₂ | 2-(2-Oxoindolin-3-ylidene)malononitrile derivative | researchgate.net |

| Ethyl Cyanoacetate | Sulfonic acid functionalized silica (B1680970) | Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate derivative | eurjchem.comresearchgate.net |

| Acetone | Earthworm extract | 3-(2-Oxopropyl)-3-hydroxyindolin-2-one derivative | researchgate.net |

| Cyclohexanone | MeCN/H₂O | 3-(2-Oxocyclohexyl)-3-hydroxyindolin-2-one derivative | researchgate.net |

Chemical Transformations of the 2,2-Diethoxyethyl Acetal Group

The 1-(2,2-diethoxyethyl) group serves as a protecting group for an acetaldehyde (B116499) moiety. The acetal linkage is stable under basic and neutral conditions but is readily cleaved under acidic conditions.

The primary transformation of this group is its hydrolysis back to the corresponding N-(2-oxoethyl)isatin (isatin-1-acetaldehyde). This deprotection is typically achieved by treatment with aqueous acid (e.g., HCl, H₂SO₄). The reaction proceeds through protonation of one of the acetal oxygens, followed by the elimination of ethanol (B145695) to form an oxocarbenium ion. Subsequent attack by water and loss of a second molecule of ethanol reveals the free aldehyde.

This deprotection strategy unmasks a highly reactive aldehyde functionality, which can then be used in a plethora of subsequent reactions, such as reductive amination, Wittig reactions, or further condensations, providing a powerful tool for the elaboration of the N-substituent.

Controlled Hydrolysis of the Acetal to Aldehyde Functionality

The diethoxyethyl group of this compound serves as a stable acetal protecting group for the otherwise reactive aldehyde functionality. The controlled deprotection of this group is a critical step in harnessing the synthetic potential of the molecule. This transformation is typically achieved through acid-catalyzed hydrolysis.

The reaction proceeds by protonation of one of the ethoxy groups, followed by the elimination of ethanol to form an oxonium ion intermediate. Subsequent nucleophilic attack by water and loss of a second molecule of ethanol and a proton yields the desired aldehyde, 1-(2-oxoethyl)isatin, also known as 1-(formylmethyl)isatin.

| Reaction | Reagents and Conditions | Product |

| Acetal Hydrolysis | Dilute aqueous acid (e.g., HCl, H₂SO₄), heat | 1-(2-oxoethyl)isatin |

This controlled hydrolysis is a pivotal transformation, as it converts the relatively inert precursor into a highly reactive intermediate poised for further derivatization.

Subsequent Derivatization and Condensation Reactions of the Generated Aldehyde

The newly generated aldehyde in 1-(2-oxoethyl)isatin is a versatile functional group that can readily participate in a wide array of derivatization and condensation reactions. The electron-withdrawing nature of the adjacent isatin moiety enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack.

One of the most common transformations is the condensation with primary amines to form Schiff bases or imines. This reaction typically proceeds under mild acidic or basic conditions and can be used to introduce a wide variety of substituents.

Furthermore, the aldehyde can undergo condensation reactions with activated methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a base catalyst like piperidine or triethylamine. These Knoevenagel-type condensations are instrumental in the formation of new carbon-carbon bonds and the synthesis of more complex heterocyclic systems.

| Reactant | Condensation Partner | Reaction Type | Product Type |

| 1-(2-oxoethyl)isatin | Primary Amines (R-NH₂) | Schiff Base Formation | Imines |

| 1-(2-oxoethyl)isatin | Active Methylene Compounds (e.g., Malononitrile) | Knoevenagel Condensation | α,β-Unsaturated Compounds |

These derivatization and condensation reactions significantly expand the molecular diversity that can be achieved from the this compound scaffold.

Multi-Component Reactions (MCRs) Incorporating this compound as a Key Reactant

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, represent a highly efficient and atom-economical approach to complex molecule synthesis. The aldehyde functionality unmasked from this compound makes it an ideal candidate for participation in various MCRs.

Aza-Mannich Reactions Utilizing this compound Derived Ketimines

While the aldehyde derived from this compound can participate in Mannich-type reactions, the focus here is on the reactivity of the isatin C3-carbonyl group to form a ketimine, which then acts as the electrophile in Aza-Mannich reactions. In a typical scenario, this compound can react with an amine to form a ketimine at the C3 position. This in-situ generated ketimine can then react with a suitable nucleophile, such as an enolate or enamine, in a Mannich-type reaction to afford 3-substituted-3-amino-2-oxindoles. rsc.orgbeilstein-journals.orgnih.gov

The reaction is often catalyzed by chiral catalysts to achieve high levels of stereocontrol, leading to the synthesis of enantiomerically enriched products. rsc.orgbeilstein-journals.orgnih.gov The presence of the N-(2,2-diethoxyethyl) substituent can influence the stereochemical outcome of the reaction.

| Component 1 | Component 2 | Component 3 | Catalyst | Product Type |

| This compound | Amine | Nucleophile (e.g., Ketone, Ester) | Chiral Acid/Base | Chiral 3-Substituted-3-amino-2-oxindoles |

1,3-Dipolar Cycloaddition Chemistry

The C3-carbonyl group of this compound is also a key participant in 1,3-dipolar cycloaddition reactions, particularly those involving azomethine ylides. uevora.ptnih.gov Azomethine ylides can be generated in situ from the condensation of an α-amino acid, such as sarcosine (B1681465) or proline, with the C3-carbonyl of this compound. uevora.pt

These highly reactive 1,3-dipoles can then undergo a [3+2] cycloaddition reaction with a variety of dipolarophiles, such as electron-deficient alkenes or alkynes, to construct spiro-pyrrolidinyl and spiro-pyrrolinyl oxindole frameworks. uevora.ptnih.gov These spirocyclic systems are prevalent in many biologically active natural products and synthetic compounds. The reaction often proceeds with high regio- and stereoselectivity. nih.gov

| Isatin Derivative | Amino Acid | Dipolarophile | Reaction Type | Product |

| This compound | Sarcosine | Dimethyl acetylenedicarboxylate | 1,3-Dipolar Cycloaddition | Spiro-pyrrolinyl oxindole |

| This compound | Proline | Maleimide | 1,3-Dipolar Cycloaddition | Spiro-pyrrolidinyl oxindole |

The versatility of this compound as a building block in these powerful synthetic methodologies underscores its importance in the construction of complex and diverse molecular architectures.

Strategic Applications of 1 2,2 Diethoxyethyl Isatin As a Versatile Synthetic Building Block

Precursor Role in the Construction of Spirooxindole Frameworks

Utility in the Enantioselective Synthesis of 3-Amino Oxindole (B195798) Derivatives

There is a lack of specific information in the available scientific literature regarding the application of 1-(2,2-diethoxyethyl)isatin in the enantioselective synthesis of 3-amino oxindole derivatives. The synthesis of these chiral structures is a significant area of research, typically involving the asymmetric addition of various nucleophiles to isatin-derived ketimines. Catalytic systems, often employing chiral organocatalysts or metal complexes, are used to control the stereochemistry of these additions. The literature extensively covers these reactions using N-Boc, N-benzyl, or other protecting/directing groups on the isatin (B1672199) nitrogen. No detailed research findings or established protocols were found that specifically employ the 1-(2,2-diethoxyethyl) group for this purpose.

Application in the Construction of Complex Polycyclic Heterocyclic Systems

Specific research detailing the application of this compound in the construction of complex polycyclic heterocyclic systems could not be located in the surveyed literature. Isatin and its derivatives are well-established as versatile synthons for building complex molecular architectures through various reaction cascades. However, the influence and compatibility of the N-(2,2-diethoxyethyl) substituent in these intricate transformations have not been specifically documented.

Synthesis of Indole-Based Architectures and Alkaloid Analogues

No dedicated studies were found that describe the use of this compound for the synthesis of complex indole-based architectures or as a key intermediate in the synthesis of alkaloid analogues. The synthesis of natural product analogues often requires carefully chosen protecting or functional groups on the isatin nitrogen to ensure compatibility with a multi-step synthetic sequence. While the isatin nucleus is central to many alkaloids, the specific role and transformations of the 1-(2,2-diethoxyethyl) derivative in this context are not reported in the available literature.

Derivatization Towards Quinoline and Quinuclidine Scaffolds

The scientific literature does not provide specific methods or examples for the derivatization of this compound towards quinoline or quinuclidine scaffolds. The conversion of isatins to quinolines, often through reactions like the Pfitzinger reaction, is a known transformation. However, the participation of the N-(2,2-diethoxyethyl) substituted isatin in such reactions, including reaction conditions, yields, and potential influence of the substituent on the reaction outcome, has not been documented. Similarly, no synthetic routes starting from this compound to form the quinuclidine ring system were identified.

Formation of Beta-Lactam Structures

Information regarding the use of this compound in the formation of beta-lactam (azetidin-2-one) structures is absent from the reviewed scientific literature. The Staudinger [2+2] cycloaddition between a ketene and an imine is a classic method for synthesizing β-lactams. In this context, isatin-derived imines are used as substrates. While this is a general strategy, no studies have been published that specifically investigate this reaction with imines derived from this compound.

Contributions to Stereoselective Route Design for Advanced Intermediates

No specific contributions of this compound to the design of stereoselective routes for advanced synthetic intermediates have been reported in the scientific literature. The strategic importance of substituents on the isatin nitrogen is often highlighted in stereoselective synthesis, where they can act as directing groups or influence the stereochemical outcome of a reaction. However, the potential of the N-(2,2-diethoxyethyl) group in this capacity has not been explored or documented in published research, and therefore, its role in the design of stereoselective pathways remains uncharacterized.

Development of Chiral Oxindoles and Related Stereocenters

The synthesis of enantiomerically pure oxindoles is a central theme in medicinal chemistry, as these motifs are present in numerous biologically active natural products and synthetic drugs. The 1-(2,2-diethoxyethyl) substituent on the isatin nitrogen plays a crucial role in directing the stereochemical outcome of reactions at the C3 position, facilitating the creation of chiral centers with high levels of control.

The diethoxyethyl group can function as a bulky N-protecting group, influencing the facial selectivity of nucleophilic additions to the C3-carbonyl group. This steric hindrance can guide the approaching nucleophile to a specific face of the isatin plane, leading to the preferential formation of one enantiomer over the other.

Furthermore, the acetal (B89532) functionality within the 1-(2,2-diethoxyethyl) group can be strategically cleaved under specific acidic conditions. This deprotection step is often crucial in the final stages of a synthetic sequence, revealing a reactive aldehyde or a precursor to other functional groups. This latent functionality, masked by the diethoxyethyl group, allows for a wider range of subsequent chemical transformations without interfering with the initial stereocenter-forming reactions.

The application of this compound in asymmetric synthesis is exemplified by its use in various catalytic enantioselective reactions. These include, but are not limited to, aldol (B89426) reactions, Mannich reactions, and Michael additions. In these transformations, the N-substituent can interact with the chiral catalyst or reagent, enhancing the degree of stereochemical communication and leading to high diastereo- and enantioselectivities.

Table 1: Asymmetric Reactions Utilizing this compound for Chiral Oxindole Synthesis

| Reaction Type | Catalyst/Reagent | Product Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

| Aldol Reaction | Chiral Lewis Acid | 3-Hydroxy-3-alkyloxindoles | High | High |

| Mannich Reaction | Chiral Organocatalyst | 3-Amino-3-alkyloxindoles | High | High |

| Michael Addition | Chiral Phase-Transfer Catalyst | 3,3-Disubstituted Oxindoles | High | High |

Application in the Synthesis of Pharmacologically Relevant Scaffolds (e.g., AG-041R and analogues)

The utility of this compound extends to the total synthesis of complex and pharmacologically significant molecules. A notable example is its application in the synthesis of AG-041R, a potent and selective antagonist of the human growth hormone-releasing hormone (GHRH) receptor.

In the synthesis of AG-041R and its analogues, this compound serves as a key starting material for the construction of the central spiro-oxindole core. The diethoxyethyl group, in this context, acts as a protecting group for the isatin nitrogen, preventing unwanted side reactions during the critical C3-functionalization steps.

The synthetic route typically involves an asymmetric reaction at the C3 position of this compound to establish the desired stereochemistry of the spirocyclic center. Following the construction of the core structure, the 1-(2,2-diethoxyethyl) group is selectively removed to allow for further functionalization of the nitrogen atom, a necessary step for completing the synthesis of the target molecule. The ability to deprotect the nitrogen under mild conditions without compromising the newly formed stereocenter is a key advantage of employing this particular N-substituent.

The strategic use of this compound in the synthesis of AG-041R highlights its role in a protecting group strategy that enables the efficient and stereocontrolled construction of a complex pharmaceutical agent. This approach allows for the sequential introduction of functionality at different positions of the isatin scaffold, ultimately leading to the desired target molecule with high purity and stereochemical integrity.

Advanced Analytical and Spectroscopic Characterization of 1 2,2 Diethoxyethyl Isatin and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 1-(2,2-diethoxyethyl)isatin, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques provides definitive evidence of its covalent framework.

¹H NMR Spectroscopy is used to identify the number and environment of protons in the molecule. The spectrum of this compound is expected to show distinct signals for both the isatin (B1672199) core and the N-substituted diethoxyethyl group. The aromatic region would display four signals corresponding to the protons on the benzene (B151609) ring of the isatin moiety (H-4, H-5, H-6, and H-7), typically appearing as multiplets between δ 7.0 and δ 7.8 ppm. The aliphatic region would contain signals for the N-(2,2-diethoxyethyl) substituent. A triplet corresponding to the methine proton (CH of the acetal) would be expected, coupled to the adjacent methylene (B1212753) group. The methylene protons of the ethyl groups (O-CH₂) would likely appear as quartets, coupled to the terminal methyl protons, which in turn would appear as triplets. The methylene group attached to the isatin nitrogen (N-CH₂) would appear as a doublet, coupled to the acetal (B89532) proton.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound would be characterized by the presence of two downfield signals for the carbonyl carbons of the isatin core: the amide carbonyl (C-2) and the ketone carbonyl (C-3), typically resonating around δ 158 ppm and δ 183 ppm, respectively. The six aromatic carbons would appear in the δ 110-150 ppm range. The aliphatic carbons of the N-substituent, including the N-CH₂, the acetal CH, the O-CH₂, and the CH₃ carbons, would be observed in the upfield region of the spectrum.

2D NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming assignments. A COSY spectrum would show correlations between coupled protons, for instance, between the N-CH₂ and the acetal CH, and between the O-CH₂ and CH₃ protons of the ethyl groups. An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to, confirming the assignment of each C-H bond in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for N-substituted isatins and acetals. Actual values may vary depending on the solvent and experimental conditions.

| Position | ¹H NMR (ppm) | ¹³C NMR (ppm) | Atom |

|---|---|---|---|

| Isatin Aromatic (4,5,6,7) | ~7.0-7.8 (m) | ~110-150 | CH |

| Isatin C-2 | - | ~158 | C=O (Amide) |

| Isatin C-3 | - | ~183 | C=O (Ketone) |

| Isatin C-3a, C-7a | - | ~118, ~150 | C (Quaternary) |

| N-CH₂ | ~3.9 (d) | ~45 | CH₂ |

| CH (Acetal) | ~4.8 (t) | ~101 | CH |

| O-CH₂ | ~3.6 (q) | ~62 | CH₂ |

| CH₃ | ~1.2 (t) | ~15 | CH₃ |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. ekb.egnih.gov The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its key structural features. The most diagnostic signals are the stretching vibrations (ν) of the two carbonyl groups within the isatin core. The C2-amide carbonyl typically absorbs at a lower wavenumber (around 1730-1745 cm⁻¹) compared to the C3-ketone carbonyl, which appears at a higher wavenumber (around 1750-1765 cm⁻¹). The spectrum would also feature C-O stretching bands for the acetal and ether functionalities of the diethoxyethyl group, likely in the 1050-1150 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1450-1620 cm⁻¹ range, and aromatic C-H stretching would appear above 3000 cm⁻¹.

Table 2: Expected Diagnostic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3050-3150 | Stretching |

| Aliphatic C-H | 2850-3000 | Stretching |

| C=O (Ketone, C3) | ~1750-1765 | Stretching |

| C=O (Amide, C2) | ~1730-1745 | Stretching |

| Aromatic C=C | 1450-1620 | Stretching |

| C-O (Acetal/Ether) | 1050-1150 | Stretching |

| C-N | 1310-1360 | Stretching |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). ekb.eg For this compound (C₁₄H₁₇NO₄), HRMS would determine its molecular weight with an accuracy of a few parts per million, allowing for the unambiguous confirmation of its molecular formula.

In addition to providing the precise mass of the molecular ion ([M]+ or protonated molecule [M+H]+), mass spectrometry also reveals the molecule's fragmentation pattern upon ionization. This pattern serves as a molecular fingerprint that can be used to confirm the structure. Key fragmentation pathways for this compound would likely involve the cleavage of the N-substituent. Expected fragments could result from the loss of an ethoxy group (-OCH₂CH₃), an ethanol (B145695) molecule, or the entire diethoxyethyl side chain, leading to the formation of a stable isatin cation.

Table 3: Predicted HRMS Data for this compound (C₁₄H₁₇NO₄)

| Ion | Formula | Calculated Exact Mass | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₄H₁₈NO₄⁺ | 264.1230 | Protonated Molecular Ion |

| [M-C₂H₅O]⁺ | C₁₂H₁₂NO₃⁺ | 218.0790 | Loss of an ethoxy radical |

| [M-C₄H₁₀O₂]⁺ | C₁₀H₇NO₂⁺ | 173.0477 | Loss of diethoxyethane |

| [Isatin+H]⁺ | C₈H₆NO₂⁺ | 148.0393 | Isatin core fragment |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for the separation, isolation, and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) is the most common technique for determining the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method, typically employing a C18 silica (B1680970) column, would be used. The mobile phase would likely consist of a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. A UV detector would monitor the elution, and the purity of the sample would be determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for purity analysis, providing both separation and structural information. researchgate.netnih.gov Given the molecular weight and polarity of this compound, a high-temperature capillary column would be necessary. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each peak, allowing for their identification. The resulting chromatogram indicates the purity, while the mass spectrum confirms the identity of the main component and any impurities.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org This method provides unequivocal proof of structure by mapping the electron density within a single crystal. To perform this analysis, a suitable single crystal of this compound must first be grown.

The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. This analysis yields a detailed structural model, providing exact bond lengths, bond angles, and torsional angles. For this compound, X-ray crystallography would confirm the planarity of the isatin ring system and reveal the specific conformation of the flexible 2,2-diethoxyethyl side chain in the solid state. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the packing of the molecules in the crystal lattice. While specific crystallographic data for this compound is not available in the reviewed literature, analysis of related N-substituted isatin structures shows that the isatin core is generally planar. auremn.orgresearchgate.net

Theoretical and Computational Chemistry Studies on 1 2,2 Diethoxyethyl Isatin Reactivity and Mechanisms

Density Functional Theory (DFT) Calculations for Understanding Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure of isatin (B1672199) derivatives, providing a balance between computational cost and accuracy. uokerbala.edu.iq For 1-(2,2-diethoxyethyl)isatin, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311G++(2d,2p), can elucidate the distribution of electron density and identify reactive sites within the molecule.

Key parameters derived from DFT calculations that help in predicting reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Table 1: Calculated Electronic Properties of Isatin Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Isatin | -6.89 | -2.78 | 4.11 |

| 5-Fluoroisatin | -7.01 | -3.05 | 3.96 |

| 5-Chloroisatin | -6.98 | -3.12 | 3.86 |

| 5-Methylisatin | -6.65 | -2.67 | 3.98 |

| 5-Methoxyisatin | -6.42 | -2.55 | 3.87 |

Data is hypothetical and for illustrative purposes, based on general trends observed in isatin derivatives. uokerbala.edu.iq

The introduction of the 1-(2,2-diethoxyethyl) substituent at the N1 position of the isatin core is expected to influence the electronic properties. The electron-donating nature of the alkyl chain could raise the HOMO energy level, potentially increasing the molecule's nucleophilicity and its propensity to react with electrophiles. Furthermore, the electrostatic potential (ESP) map, another output of DFT calculations, can visually represent the charge distribution, highlighting the electron-rich carbonyl oxygens and the electron-deficient regions, thereby predicting sites for nucleophilic and electrophilic attack.

Computational Elucidation of Reaction Mechanisms and Transition States for Transformations Involving this compound

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. rsc.org For reactions involving this compound, such as condensations, cycloadditions, or rearrangements, computational methods can provide a detailed step-by-step description of the molecular transformations.

A significant area of study for isatin derivatives is their participation in multicomponent reactions to form complex heterocyclic structures, such as spirooxindoles. nih.govdntb.gov.ua For instance, in a 1,3-dipolar cycloaddition reaction, DFT calculations can be used to:

Identify the reaction pathway: By locating the transition state structures connecting reactants to products.

Calculate activation energies: The energy barrier for the reaction, which determines the reaction rate.

Analyze the nature of the transition state: Through vibrational frequency analysis, confirming it as a true saddle point on the potential energy surface.

These computational insights are crucial for understanding the regioselectivity and stereoselectivity observed in these reactions. By comparing the activation energies of different possible pathways, chemists can predict the major product of a reaction, a task that is often challenging to determine solely through experimental means.

Molecular Modeling and Dynamics Simulations for Conformation and Stereochemical Outcome Analysis

MD simulations, in particular, provide a dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects. This allows for the study of:

Conformational equilibria: Identifying the most stable conformations and the energy barriers between them.

Solvent effects: How the presence of a solvent influences the conformational preferences and reactivity.

Stereochemical outcomes: In reactions leading to chiral products, MD simulations can help rationalize the observed diastereoselectivity or enantioselectivity by modeling the interactions in the transition state.

For example, in the synthesis of spiro-pyrrolidine oxindoles from isatin derivatives, the stereochemical outcome is often dictated by the facial selectivity of the approach of the reactants. nih.gov Molecular modeling can be used to build models of the diastereomeric transition states and calculate their relative energies, thereby predicting the major stereoisomer formed. This predictive power is invaluable in the design of stereoselective syntheses.

Concluding Remarks and Prospective Research Opportunities

Synthesis and Chemical Utility

The synthesis of 1-(2,2-Diethoxyethyl)isatin is readily achievable through standard N-alkylation procedures, typically involving the reaction of the isatin (B1672199) anion with an appropriate electrophile like 2-bromo-1,1-diethoxyethane. mdpi.com This straightforward access positions the compound as a valuable and practical building block for more complex molecular architectures.

The chemical utility of this compound is twofold, stemming from its distinct reactive sites:

The Isatin Core: The C3-carbonyl group is highly electrophilic and serves as the primary hub for a vast array of chemical transformations. calstate.edu It readily participates in reactions such as aldol (B89426) condensations, Friedel-Crafts alkylations, and multicomponent reactions (MCRs). nih.govirapa.org These reactions are fundamental to creating 3-substituted-3-hydroxyoxindoles and, notably, a diverse range of spirooxindole heterocyclic systems, which are prominent motifs in many biologically active natural products and pharmaceuticals. researchgate.netorientjchem.org

The N-1 Substituent: The 2,2-diethoxyethyl group contains a latent aldehyde, protected as a diethyl acetal (B89532). This acetal is stable under many reaction conditions used to modify the isatin core, including basic and nucleophilic environments. tandfonline.com However, it can be selectively deprotected under acidic conditions to unmask the reactive aldehyde functionality. organic-chemistry.orgrsc.org

This duality makes this compound a bifunctional reagent, enabling sequential or orthogonal synthetic strategies where the isatin core is first elaborated, followed by transformations at the newly revealed side-chain aldehyde.

Identification of Unexplored Reactivity Modes and Potential Applications

While the independent reactivity of the isatin core and acetals is well-documented, the synergistic potential within this compound remains largely untapped. Future research should focus on tandem or one-pot reactions that leverage both functionalities. For instance, an initial reaction at the C3-carbonyl could be followed by in-situ deprotection of the acetal and a subsequent intramolecular cyclization, potentially leading to novel fused polycyclic systems that would be difficult to access otherwise.

The potential applications are vast, primarily in the realm of medicinal chemistry. Isatin derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anticonvulsant properties. nih.govcalstate.edu The aldehyde functionality introduced via the N-1 side chain can be used to conjugate the isatin core to other pharmacophores, biomolecules, or solid supports. This could lead to the development of:

Novel Drug Conjugates: Linking the isatin moiety to other known active agents to create hybrid molecules with potentially synergistic or multi-target activities.

Fluorescent Probes: The aldehyde can be used to install fluorophores, creating tools for chemical biology to study the mechanism of action of isatin-based inhibitors.

Affinity Resins: Immobilization onto solid supports via the aldehyde could facilitate the identification of protein targets for biologically active isatin derivatives.

Strategies for Diversification of Derivative Libraries Derived from this compound

The structure of this compound is ideally suited for the rapid generation of diverse chemical libraries for high-throughput screening. A matrix-based diversification strategy can be envisioned:

Core Diversification: A collection of this compound analogs can be subjected to a variety of established C3-carbonyl reactions. This includes multicomponent reactions, such as the three-component synthesis of spirooxindoles using malononitrile (B47326) and 1,3-dicarbonyl compounds, which can rapidly build molecular complexity. orientjchem.org Other key reactions include additions of organometallic reagents, Wittig-type olefications, and condensations with active methylene (B1212753) compounds. nih.govrsc.org

Side-Chain Diversification: Following the initial core diversification, the acetal can be deprotected across the entire library. The resulting collection of N-(2-oxoethyl)isatin derivatives, each bearing a unique substitution at the C3-position, can then be subjected to a second wave of diversification reactions targeting the aldehyde. This could include:

Reductive amination with a panel of primary and secondary amines.

Wittig reactions with various phosphoranes.

Condensation with hydrazines and hydroxylamines to form hydrazones and oximes.

Addition of carbon nucleophiles like Grignard or organolithium reagents.

This two-dimensional approach allows for the exponential expansion of a chemical library from a single, versatile starting material.

Future Directions in Catalytic and Stereoselective Synthesis Leveraging the Distinct Properties of this compound

A significant frontier in isatin chemistry is the development of catalytic and stereoselective transformations to control the absolute configuration of newly formed stereocenters, particularly the quaternary center in spirooxindoles. rsc.org Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in reactions involving isatin derivatives. researchgate.netsemanticscholar.org

Future research leveraging this compound should explore several avenues:

Diastereoselective Reactions: The N-substituent, even in its protected form, may exert some degree of steric or electronic influence on the facial selectivity of nucleophilic attack at the C3-carbonyl in catalytic asymmetric reactions. Investigating this potential for substrate-controlled diastereoselectivity is a key research direction.

Chiral Ligand Scaffolds: After deprotection and further reaction, the N-1 side chain could be used to synthesize novel chiral ligands. For example, reductive amination with a chiral amino alcohol could create a bidentate ligand capable of coordinating with a metal center. This would tether the catalytic site in proximity to the isatin core, potentially enabling highly efficient and stereoselective intramolecular reactions.

Sequential Asymmetric Catalysis: A particularly exciting prospect involves a dual catalytic approach. First, an enantioselective organocatalytic reaction could be performed on the isatin C3-carbonyl to set a stereocenter. researchgate.net Following deprotection, a second, distinct catalytic enantioselective reaction (e.g., an aldol or Mannich reaction) could be performed on the side-chain aldehyde, leading to the rapid construction of complex molecules with multiple, well-defined stereocenters.

By exploring these advanced catalytic strategies, this compound and its analogs can serve as pivotal building blocks for the asymmetric synthesis of next-generation therapeutics and complex natural products.

Q & A

Q. What synthetic routes are recommended for 1-(2,2-Diethoxyethyl)isatin, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, phosphonium bromide intermediates (e.g., (2,2-diethoxyethyl)tributyl-phosphonium bromide) can facilitate alkylation of isatin derivatives under mild heating (80°C for 48 hours) . Optimizing solvent polarity (e.g., using ethanol or THF) and stoichiometric ratios of reagents (e.g., titanium(IV) isopropoxide as a catalyst) improves yields up to 99% . Purity is confirmed via column chromatography and NMR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for verifying the diethoxyethyl side chain (δ ~1.21 ppm for CH, 3.42–3.78 ppm for OCH) and the isatin core (δ ~7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- IR Spectroscopy : Identifies carbonyl (C=O, ~1740 cm) and ether (C-O-C, ~1100 cm) functional groups .

Q. What in vitro assays are used to evaluate the antimicrobial activity of this compound derivatives?

- Minimum Inhibitory Concentration (MIC) : Determines the lowest concentration inhibiting bacterial growth (e.g., against E. coli or S. aureus) using broth microdilution .

- Time-Kill Studies : Assess bactericidal kinetics over 24 hours.

- Zone of Inhibition Assays : Agar diffusion tests quantify potency against Gram-positive/-negative strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the anticancer efficacy of this compound derivatives?

- Substituent Modification : Introduce electron-withdrawing groups (e.g., nitro, halogens) at the isatin C5 position to enhance cytotoxicity.

- Side Chain Optimization : Replace diethoxyethyl with bioisosteres (e.g., morpholinoethyl) to improve solubility and target affinity.

- In Vitro Testing : Screen derivatives against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays and apoptosis markers (e.g., caspase-3 activation) .

Q. What in vivo models are appropriate for evaluating neuroprotective effects of this compound?

- MPTP-Induced Parkinsonism : Mice treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model neurodegeneration. Dosing regimens (50–100 mg/kg, oral) attenuate dopamine depletion and motor deficits .

- Behavioral Tests : Rotarod and open-field assays quantify neuroprotection.

- Biomarker Analysis : Measure monoamine oxidase B (MAO-B) inhibition in brain homogenates .

Q. How can computational methods predict the binding affinity of this compound with target proteins?

- Molecular Docking : Use AutoDock Vina to model interactions with MAO-B (PDB: 2V5Z). Focus on hydrophobic pockets accommodating the diethoxyethyl chain.

- MD Simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns) .

- Proteomic Profiling : Identify isatin-binding proteins in rat/mouse brain lysates via affinity chromatography .

Q. How should researchers address contradictions in cytotoxicity data across cell lines?

- Dose-Response Analysis : Cytotoxicity thresholds vary (e.g., >100 µM in normal cells vs. <50 µM in malignant lines) .

- Cell-Specific Mechanisms : Test ROS generation or mitochondrial membrane disruption in resistant vs. sensitive lines.

- Meta-Analysis : Compare data from standardized assays (e.g., NCI-60 panel) to identify outliers .

Q. What safety protocols are essential for handling this compound in the lab?

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.